(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
Overview
Description
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The tert-butoxycarbonyl group serves as a protecting group for amines, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the piperidine derivative with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Deprotection: The major product is the free amine derivative of the piperidine ring.
Substitution: The major products depend on the nucleophile used, resulting in various substituted piperidine derivatives.
Scientific Research Applications
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- (2S,4S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl group. This combination provides distinct reactivity and selectivity in synthetic applications, making it a valuable compound in organic synthesis .
Biological Activity
(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid, commonly referred to as Boc-2-methylpiperidine-4-carboxylic acid, is a compound of interest in medicinal chemistry and pharmaceutical development. Its structure includes a piperidine ring, which is a common motif in many bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- IUPAC Name : (2R,4R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
- CAS Number : 1932555-95-7
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.31 g/mol
- Purity : Typically ≥ 97% .
Pharmacological Profile
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Glutamate Receptors : Research indicates that compounds structurally similar to this piperidine derivative may interact with glutamate receptors, which play crucial roles in synaptic transmission and plasticity in the central nervous system. These receptors are implicated in numerous neurological conditions .
- Antimicrobial Activity : Some studies have suggested that derivatives of piperidine exhibit antimicrobial properties. The potential for Boc-2-methylpiperidine derivatives to act against bacterial strains has been a topic of investigation .
- Potential as a Drug Scaffold : The piperidine moiety is known for its versatility in drug design. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it a suitable candidate for further modifications aimed at increasing biological activity .
Case Studies and Research Findings
- Inhibition Studies : A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives as inhibitors of specific enzymes related to disease pathways. The study found that modifications to the piperidine structure significantly affected inhibitory potency .
- Neuroprotective Effects : Another research effort examined the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated that certain piperidine derivatives could reduce cell death and promote survival through anti-apoptotic mechanisms .
- Synthetic Pathways : Recent advances in synthetic methodologies have facilitated the preparation of Boc-protected piperidines, allowing for easier incorporation into complex organic frameworks used in drug discovery .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250959-07-9 | |
Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.